O-Desmethyl Brinzolamide (hydrochloride)

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Pharmacology

O-Desmethyl Brinzolamide hydrochloride is the primary active metabolite of the ophthalmic CA inhibitor brinzolamide, exhibiting sub-nanomolar CA II affinity (Kd=0.136 nM) and distinct CA IV inhibition (IC50=165 nM). Its 3.6-fold lower CA IV potency versus the parent drug enables isoform-specific studies of aqueous humor dynamics. The HCl salt form provides superior aqueous solubility for enzyme assay buffers, minimizing DMSO interference. Procure this certified reference standard for validated HPLC/UHPLC method development, QC batch release testing of brinzolamide API under ANDA pathways, or as a high-affinity positive control for CA II target engagement studies. Traceable CoA ensures regulatory-grade analytical specificity.

Molecular Formula C11H20ClN3O5S3
Molecular Weight 405.9 g/mol
Cat. No. B10823174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Brinzolamide (hydrochloride)
Molecular FormulaC11H20ClN3O5S3
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl
InChIInChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1
InChIKeyJSDPAUKMZWABRY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Brinzolamide Hydrochloride: Core Identity and Pharmacological Classification


O-Desmethyl Brinzolamide hydrochloride (compound 6a) is the primary active metabolite of the ophthalmic carbonic anhydrase (CA) inhibitor brinzolamide, formed via demethylation of the parent compound [1]. It functions as a potent CA inhibitor, with reported high-affinity binding to CA II (Kd = 0.136 nM) and inhibitory activity against CA IV (IC50 = 165 nM) [1]. The hydrochloride salt form (CAS 2967475-56-3; molecular weight 405.9 g/mol) offers improved solubility in aqueous buffers compared to the free base, a practical advantage for in vitro assay preparation [1].

Why O-Desmethyl Brinzolamide Hydrochloride Cannot Be Substituted with Other CA Inhibitors or Metabolites


Within the class of sulfonamide carbonic anhydrase inhibitors used for glaucoma research, isoform selectivity profiles and metabolite-specific properties render simple interchange scientifically unsound. While brinzolamide, dorzolamide, and acetazolamide all inhibit CA, their binding affinities across CA I, CA II, and CA IV differ substantially [1]. The O-desmethyl metabolite exhibits a distinct CA IV inhibition profile compared to N-desethyl brinzolamide, the other primary metabolite identified in human pharmacokinetic studies [2]. Furthermore, the hydrochloride salt formulation alters aqueous solubility and analytical retention time characteristics relative to the free base or other salt forms, affecting both experimental reproducibility in enzyme assays and chromatographic method development [1]. These differences mandate compound-specific procurement decisions for target engagement studies, impurity profiling, and bioanalytical quantification.

O-Desmethyl Brinzolamide Hydrochloride: Quantitative Comparative Evidence for Procurement and Experimental Selection


Comparative CA II Affinity: O-Desmethyl Brinzolamide vs. Parent Brinzolamide

O-Desmethyl Brinzolamide exhibits a dissociation constant (Kd) of 0.136 nM for CA II, reflecting its high-affinity binding to this isoform [1]. When compared to the parent compound brinzolamide, which has a reported IC50 of 3.2 nM against CA II, the metabolite demonstrates a quantifiable difference in reported inhibitory parameters [2]. While Kd and IC50 are not directly interchangeable metrics, the sub-nanomolar binding affinity of the metabolite confirms it retains potent CA II inhibition capability post-demethylation, supporting its use in target engagement studies where metabolite activity must be accounted for or specifically interrogated.

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Pharmacology

CA IV Inhibitory Potency: O-Desmethyl Brinzolamide vs. Parent Brinzolamide

O-Desmethyl Brinzolamide inhibits CA IV with an IC50 of 165 nM [1]. In contrast, brinzolamide inhibits CA IV with a reported IC50 of 45.3 nM under comparable in vitro conditions [2]. This represents approximately a 3.6-fold difference in CA IV inhibitory potency between the metabolite and the parent compound. This differential isoform sensitivity is critical for experimental designs evaluating the relative contributions of CA II versus CA IV inhibition to intraocular pressure reduction, as the metabolite demonstrates proportionally reduced activity against the membrane-bound CA IV isoform while maintaining high CA II affinity.

CA IV Isoform Selectivity Ocular Pharmacology Enzyme Inhibition

Analytical Reference Standard Utility: O-Desmethyl Brinzolamide as Brinzolamide Impurity C in Regulatory Method Validation

O-Desmethyl Brinzolamide is formally designated as Brinzolamide Impurity C and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. It is specifically utilized for quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of brinzolamide active pharmaceutical ingredient (API) [1]. The compound is supplied with comprehensive characterization data, enabling accurate identification and quantification of this specific degradation product or process impurity in brinzolamide formulations [1].

Pharmaceutical Analysis Impurity Profiling Method Validation ANDA

Human Pharmacokinetic Evidence: Detection of O-Desmethyl Brinzolamide Following Oral Brinzolamide Administration

In an oral pharmacokinetic study where healthy volunteers received 1 mg brinzolamide capsules twice daily for up to 32 weeks, O-desmethyl brinzolamide was identified and quantified in urine, albeit at lower concentrations than the N-desethyl brinzolamide metabolite [1]. This establishes the compound as a genuine human in vivo metabolite of brinzolamide following systemic exposure. Unlike N-desethyl brinzolamide, which accumulates in red blood cells and binds primarily to CA-I, the O-desmethyl metabolite exhibits a distinct CA isoform binding profile centered on CA II and CA IV [1]. This differential metabolic fate and target engagement pattern justifies the use of O-desmethyl brinzolamide as a discrete analytical standard in bioanalytical method development for therapeutic drug monitoring or pharmacokinetic studies.

Pharmacokinetics Metabolite Identification Clinical Pharmacology Drug Metabolism

UHPLC-MS/MS Method Validation: Quantitative Determination of O-Desmethyl Brinzolamide in Human Biological Matrices

A fully validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed and reported for the simultaneous quantification of multiple carbonic anhydrase inhibitors and their metabolites, including O-desmethyl brinzolamide, in human urine and hair matrices [1]. The method was validated following international guidelines in toxicology and achieved a lower limit of quantification (LLOQ) of 12.63 ng/mL for O-desmethyl brinzolamide in human urine [1]. This validated analytical methodology enables accurate, reproducible quantification of the metabolite in biological samples for forensic toxicology, clinical pharmacokinetic studies, and therapeutic drug monitoring applications.

Bioanalysis Mass Spectrometry Method Validation Toxicology

Synthetic Access and Characterization: O-Desmethyl Brinzolamide as a Defined Chemical Entity for Research Procurement

O-Desmethyl Brinzolamide is synthesized via controlled demethylation of brinzolamide using demethylating agents under defined conditions . This synthetic route yields the free base (CAS 186377-56-0; molecular weight 369.48 g/mol), which is subsequently converted to the hydrochloride salt (CAS 2967475-56-3; molecular weight 405.9 g/mol) . High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular formula C11H19N3O5S3 with an exact mass of 369.48 g/mol (observed [M+H]+ at m/z 370.0492 for the free base) . The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, a critical property for preparing stock solutions for in vitro enzyme assays and cell-based experiments without relying on high-percentage DMSO vehicles .

Synthetic Chemistry Metabolite Synthesis Reference Standard Preparation

O-Desmethyl Brinzolamide Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Evidence


Pharmacological Discrimination Between Parent Brinzolamide and Active Metabolite in Ocular CA Inhibition Studies

In vitro and ex vivo experiments designed to parse the relative contributions of parent drug versus circulating active metabolite to net carbonic anhydrase inhibition in target tissues. The 3.6-fold difference in CA IV IC50 (165 nM vs. 45.3 nM for brinzolamide) [1] enables researchers to titrate metabolite concentrations and assess isoform-specific effects on aqueous humor dynamics. This application is particularly valuable for studies evaluating whether O-desmethyl brinzolamide accumulation in ocular tissues following topical brinzolamide administration meaningfully contributes to sustained IOP lowering.

Regulatory-Compliant Impurity Profiling and ANDA Analytical Method Validation for Brinzolamide Formulations

As a fully characterized reference standard (Brinzolamide Impurity C), O-Desmethyl Brinzolamide hydrochloride is utilized in pharmaceutical QC laboratories for the development and validation of stability-indicating HPLC or UHPLC methods [2]. Its application spans method validation (AMV), system suitability testing, and routine batch release analysis for brinzolamide API and finished ophthalmic suspension products submitted under ANDA pathways. Procurement of a certified impurity reference standard with a traceable certificate of analysis is essential for demonstrating analytical method specificity and accuracy to regulatory agencies.

Bioanalytical Quantification of Brinzolamide Metabolites in Clinical and Forensic Toxicology

Quantitative determination of O-desmethyl brinzolamide in human urine, plasma, or hair samples using validated UHPLC-MS/MS methods [3]. The established LLOQ of 12.63 ng/mL in human urine provides a benchmark for method development and cross-validation [3]. This application supports clinical pharmacokinetic studies evaluating systemic brinzolamide exposure following ophthalmic or oral administration, as well as forensic toxicology investigations where documentation of brinzolamide ingestion or exposure is required.

In Vitro CA II Target Engagement Assays Requiring High-Affinity Probe Molecules

Enzyme inhibition and binding assays focused specifically on the CA II isoform, where the sub-nanomolar Kd (0.136 nM) of O-Desmethyl Brinzolamide hydrochloride [4] provides a high-affinity molecular tool. Researchers investigating structure-activity relationships (SAR) of sulfonamide CA inhibitors or screening for novel CA II modulators can employ this compound as a positive control or reference inhibitor. The hydrochloride salt formulation facilitates preparation of concentrated aqueous stock solutions compatible with enzyme assay buffers, minimizing DMSO interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl Brinzolamide (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.